molecular formula C20H23CaN7O6 B1675112 Levomefolate calcium CAS No. 151533-22-1

Levomefolate calcium

货号 B1675112
CAS 编号: 151533-22-1
分子量: 497.5 g/mol
InChI 键: VWBBRFHSPXRJQD-QNTKWALQSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levomefolate calcium is a man-made form of folate, a B-vitamin naturally found in some foods . It is used to treat or prevent low folate levels which can lead to certain types of anemia . Conditions that can cause low folate levels include poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .


Synthesis Analysis

Levomefolate calcium is an active metabolite of folic acid and a methyl group donor in one-carbon metabolism reactions . It is transported across the membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .


Molecular Structure Analysis

The molecular formula of Levomefolate calcium is C20H23CaN7O6 . The molecular weight is 497.520 .


Chemical Reactions Analysis

Levomefolate calcium regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .


Physical And Chemical Properties Analysis

The molecular formula of Levomefolate calcium is C20H23CaN7O6 and the molecular weight is 497.5 .

科学研究应用

1. Diabetes and Ocular Health

A study by Schmidl et al. (2020) explored the effects of levomefolate calcium on patients with diabetes. Their research indicated that a three-month dietary supplementation containing levomefolate calcium significantly reduced blood homocysteine levels in these patients. This finding is crucial as high homocysteine levels are associated with an increased risk of vascular diseases and eye diseases. However, the study noted that further research is needed to confirm if levomefolate supplementation affects retinal perfusion.

2. Diabetic Retinopathy

Research conducted by Liu et al. (2020) focused on diabetic retinopathy patients with MTHFR polymorphisms. The administration of levomefolate calcium as part of Ocufolin™ improved conjunctival microcirculation in these patients. Notably, there was a significant increase in several microcirculation metrics after six months of treatment. This study provides evidence for the beneficial effects of levomefolate calcium in improving ocular health in diabetic retinopathy patients.

3. Polycystic Ovary Syndrome and Acne

A study O.B. et al. (2021) showed that levomefolate calcium, as part of a combined oral contraceptive, positively affects metabolic processes and skin health in women with ovarian hyperandrogenism. It particularly demonstrated efficacy in treating acne in these patients, highlighting the broader systemic benefits of levomefolate calcium beyond its traditional uses.

4. Cardiovascular Health

A study by Qiu et al. (2023) focused on the bioequivalence and safety of sodium levofolinate and calcium levofolinate in healthy subjects. The study found that sodium levofolinate was bioequivalent to calcium levofolinate in terms of pharmacokinetics, and both were well-tolerated. This research is significant for understanding the therapeutic potential and safety profile of calcium levofolinate in cardiovascular contexts.

5. Hyperandrogenism and Skin Health

Research by [Balan et al. (2019)](https://consensus.app/papers/treatment-skin-manifestations-hyperandrogenism-balan/0d486867a65759868bfd0e3d383860d0/?utm_source=chatgpt) reported on the use of combined oral contraceptives containing drospirenone and levomefolate calcium in women with hyperandrogenism. The study highlighted the effectiveness of these contraceptives in treating skin manifestations such as acne and hirsutism. Levomefolate calcium was shown to contribute to folate compensation, reducing homocysteine levels which are often elevated in these patients, indicating its systemic benefits.

未来方向

Levomefolate calcium is being studied for use as a treatment for cardiovascular diseases and as adjunct therapy for patients undergoing antidepressant pharmacotherapy . It is also being used to help manage depression or mood in patients with low folate levels who are already taking an antidepressant or mental health medication .

属性

IUPAC Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBRFHSPXRJQD-QNTKWALQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23CaN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomefolate calcium

CAS RN

151533-22-1
Record name Levomefolate calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151533221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-[ [4-[(2-Amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl) methylamino]benzoyl]amino]pentanedioic acid calcium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEFOLATE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9R10K3F2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate calcium
Reactant of Route 2
Levomefolate calcium
Reactant of Route 3
Reactant of Route 3
Levomefolate calcium
Reactant of Route 4
Levomefolate calcium
Reactant of Route 5
Reactant of Route 5
Levomefolate calcium
Reactant of Route 6
Levomefolate calcium

Citations

For This Compound
150
Citations
H Blode, C Klipping, F Richard, D Trummer, B Rohde… - Contraception, 2012 - Elsevier
… levomefolate calcium 0.451 … /levomefolate calcium 0.451 mg, relative to the established OC formulation containing EE 0.02 mg/drsp 3 mg and to tablets containing levomefolate calcium …
Number of citations: 22 www.sciencedirect.com
K Diefenbach, D Trummer, F Ebert, M Lissy… - … Journal of Women's …, 2013 - Taylor & Francis
… This study aimed to demonstrate that a fixed-dose combination of an oral contraceptive and levomefolate calcium leads to sustainable improvements in folate status compared with an …
Number of citations: 20 www.tandfonline.com
H Wiesinger, U Eydeler, F Richard, D Trummer… - Clinical drug …, 2012 - Springer
… , and (iii) levomefolate calcium 0.451 mg, administered using … of EE/drospirenone/levomefolate calcium and EE/drospirenone. The … /levomefolate calcium and levomefolate calcium. The …
Number of citations: 8 link.springer.com
S Bart Sr, J Marr, K Diefenbach, D Trummer… - Contraception, 2012 - Elsevier
… This study investigated the effects of adding levomefolate calcium 0.451 mg (the calcium salt of L-5-methyltetrahydrofolate; Metafolin®) to an oral contraceptive containing …
Number of citations: 45 www.sciencedirect.com
RB Rapkin, MD Creinin - Expert Opinion on Pharmacotherapy, 2011 - Taylor & Francis
… drospirenone and ethinyl estradiol plus levomefolate calcium was formulated to decrease … Additionally, we review studies evaluating the addition of levomefolate calcium to oral …
Number of citations: 11 www.tandfonline.com
B Generic, GDC Card - medic.hrt.org
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 medic.hrt.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
L-methylfolate or 6 (S)-5-methyltetrahydrofolate [6 (S)-5-MTHF], is the primary biologically active diastereoisomer of folate 1 and the primary form of folate in circulation. 2 It is also the …
Number of citations: 0 dailymed.nlm.nih.gov
F Fruzzetti - Women's Health, 2012 - journals.sagepub.com
… µg levomefolate calcium followed by four tablets, each containing 451 µg levomefolate calcium. … In addition, the 24-day regimen with 20 µg EE/3 mg drospirenone/levomefolate calcium …
Number of citations: 9 journals.sagepub.com
B Generic, GDC Card - medic.hrt.org
L-Methyl-MC Tablets are indicated for the distinct nutritional requirements of individuals under medical supervision for hyperhomocysteinemia; with particular emphasis for individuals …
Number of citations: 0 medic.hrt.org
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
L-Methyl-MC Tablets are indicated for the distinct nutritional requirements of individuals under medical supervision for hyperhomocysteinemia; with particular emphasis for individuals …
Number of citations: 0 dailymed.nlm.nih.gov

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。